molecular formula C13H11N3OS2 B2580058 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 339022-73-0

6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No. B2580058
CAS RN: 339022-73-0
M. Wt: 289.37
InChI Key: YZFJLSLQIVKBOO-ZROIWOOFSA-N
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Description

“6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound . It is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives that have been synthesized and tested for their anticancer activities .


Synthesis Analysis

The synthesis of similar compounds has been performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in the field of cancer research. Imidazo[2,1-b][1,3]thiazole scaffolds, which are part of the compound’s structure, have been synthesized and tested for their in vitro anticancer activity . For example, 2-(1H-Indol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole exhibited high activity against MCF-7, A549, and Colon-205 cell lines .

EGFR Inhibitors

The compound could potentially be used as an EGFR inhibitor. EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. In silico molecular docking of the products was performed to evaluate their potential as EGFR inhibitors .

Cytotoxic Activity

The compound has shown cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests that it could be used in the development of new chemotherapeutic agents.

Inhibition of VEGFR2

The compound has shown inhibition on VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a significant role in vascular development and regulation of vascular permeability . This suggests potential applications in the treatment of diseases related to angiogenesis, such as cancer and age-related macular degeneration.

Synthesis of Novel Derivatives

The compound can be used as a starting point for the synthesis of novel derivatives with potential biological activities . These derivatives could be tested for various pharmacological activities, leading to the discovery of new drugs.

Drug Design

The compound’s structure could be used in the design of new drugs. Its imidazo[2,1-b]thiazole scaffold is a functional group that has shown a wide range of biological activities . This makes it a valuable tool in the field of medicinal chemistry.

properties

IUPAC Name

(Z)-N-methoxy-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-17-14-9-11-12(15-13-16(11)7-8-18-13)19-10-5-3-2-4-6-10/h2-9H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFJLSLQIVKBOO-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

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